molecular formula C10H12INO B8170488 N-[(3-iodophenyl)methyl]oxetan-3-amine

N-[(3-iodophenyl)methyl]oxetan-3-amine

Cat. No.: B8170488
M. Wt: 289.11 g/mol
InChI Key: AEBFJBKLJDEZLT-UHFFFAOYSA-N
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Description

N-[(3-iodophenyl)methyl]oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring and an iodophenyl group The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-iodophenyl)methyl]oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the iodophenyl group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via intramolecular etherification or epoxide ring opening and closing reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to facilitate the formation of the oxetane ring and the subsequent introduction of the iodophenyl group. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[(3-iodophenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of iodophenyl-substituted compounds.

Scientific Research Applications

N-[(3-iodophenyl)methyl]oxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-iodophenyl)methyl]oxetan-3-amine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodophenyl group can also influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-iodophenyl)methyl]oxetan-3-amine is unique due to the presence of both the oxetane ring and the iodophenyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-[(3-iodophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBFJBKLJDEZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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